Welcome to the BenchChem Online Store!
molecular formula C8H7NS B083488 4-Methylthieno[2,3-b]pyridine CAS No. 13362-81-7

4-Methylthieno[2,3-b]pyridine

Cat. No. B083488
M. Wt: 149.21 g/mol
InChI Key: MYNYJERSLRKIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05663164

Procedure details

25 g of a mixture of 85% of 2-nitrothiophene and 15% of 3-nitrothiophene and 375 ml of a 37% aqueous solution of hydrochloric acid were mixed together and then, at 30° C. over about one hour, 50 g of tin in granules were introduced in small portions. The mixture was stirred at 30° C. until the metal had disappeared (4 hours in all) and 50 ml of ethanol, 22 g of anhydrous ferric chloride and 0.5 g of anhydrous zinc chloride were added. Then at 60° C. over about one hour, 30 ml of methyl vinyl ketone and 60 ml of ethanol were introduced with stirring at 80° C. for two hours and at 20° C. for 16 hours. The reaction mixture was poured onto ice and carbon tetrachloride and concentrated ammonia were added to pH 9. After filtering on hyflosupercel and decanting, the aqueous phase was extracted with carbon tetrachloride, then dried and concentrated to dryness by distilling under reduced pressure. The 9.8 g of residue were chromatographed over silica under nitrogen pressure and eluted with a gradient of 100% of methylene chloride to 100% of ethyl acetate to obtain 7.55 g of 4-methyl thieno[2,3-b]pyridine.
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
mixture
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 g
Type
reactant
Reaction Step Five
[Compound]
Name
ferric chloride
Quantity
22 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)([O-])=O.[N+]([C:12]1[CH:16]=[CH:15]S[CH:13]=1)([O-])=O.Cl.[Sn].C(C(C)=O)=C.N>[Cl-].[Zn+2].[Cl-].C(Cl)(Cl)(Cl)Cl.C(O)C>[CH3:15][C:16]1[CH:12]=[CH:13][N:1]=[C:4]2[S:5][CH:6]=[CH:7][C:8]=12 |f:6.7.8,^3:17|

Inputs

Step One
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
mixture
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CSC=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
[Sn]
Step Six
Name
ferric chloride
Quantity
22 g
Type
reactant
Smiles
Step Seven
Name
Quantity
30 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30° C. until the metal
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
Then at 60° C. over about one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring at 80° C. for two hours and at 20° C. for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
were added to pH 9
FILTRATION
Type
FILTRATION
Details
After filtering on hyflosupercel
CUSTOM
Type
CUSTOM
Details
decanting
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 9.8 g of residue were chromatographed over silica under nitrogen pressure
WASH
Type
WASH
Details
eluted with a gradient of 100% of methylene chloride to 100% of ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C2C(=NC=C1)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.